3-Chloro-4-hydroxy-6-Iodoindazole
Description
3-Chloro-4-hydroxy-6-Iodoindazole is a halogenated indazole derivative with a molecular formula of C₇H₄ClIN₂O (calculated molecular weight: 294.48 g/mol). This compound features a chloro (-Cl) substituent at position 3, a hydroxy (-OH) group at position 4, and an iodo (-I) substituent at position 6. Halogenated indazoles are often explored as intermediates in pharmaceuticals or agrochemicals due to their ability to modulate electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
3-chloro-6-iodo-2H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHGFRKQGHMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxy-6-Iodoindazole typically involves the halogenation of an indazole precursor. One common method includes the use of iodine and chlorine reagents under controlled conditions to introduce the iodo and chloro substituents, respectively. The reaction is often carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available indazole derivatives. The process includes halogenation, hydroxylation, and purification steps to achieve the desired product with high purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydroxy-6-Iodoindazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 3-Chloro-4-oxo-6-Iodoindazole.
Reduction: Formation of 3-Chloro-4-hydroxyindazole or 4-hydroxy-6-Iodoindazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxy-6-Iodoindazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-6-Iodoindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen and hydroxyl substituents allow it to form strong hydrogen bonds and halogen bonds with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Chloro-4-hydroxy-6-Iodoindazole with three analogous indazole derivatives, highlighting key structural and functional differences:
Key Insights:
Substituent Type :
- Hydroxy (-OH) vs. Methoxy (-OCH₃) : The hydroxy group in this compound increases hydrophilicity and metabolic liability (e.g., susceptibility to glucuronidation) compared to methoxy-containing analogs like 6-Chloro-3-iodo-4-methoxy-2H-indazole. Methoxy groups improve membrane permeability but reduce aqueous solubility .
- Chloro (-Cl) vs. Bromo (-Br) : Bromine’s larger size in 3-Bromo-4-hydroxy-6-Iodoindazole may enhance halogen bonding but reduce metabolic stability compared to the chloro analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
